molecular formula C11H21N B11996328 n,n-Di(propan-2-yl)pent-2-yn-1-amine CAS No. 6323-69-9

n,n-Di(propan-2-yl)pent-2-yn-1-amine

Cat. No.: B11996328
CAS No.: 6323-69-9
M. Wt: 167.29 g/mol
InChI Key: ZRBOPLZSEMNPTI-UHFFFAOYSA-N
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Description

n,n-Di(propan-2-yl)pent-2-yn-1-amine is an organic compound with the molecular formula C11H21N. It is a member of the propargylamine family, characterized by the presence of a propargyl group (a carbon-carbon triple bond) attached to an amine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Di(propan-2-yl)pent-2-yn-1-amine typically involves the reaction of propargyl bromide with diisopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

n,n-Di(propan-2-yl)pent-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

n,n-Di(propan-2-yl)pent-2-yn-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n,n-Di(propan-2-yl)pent-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    n,n-Di(propan-2-yl)amine: Lacks the propargyl group, resulting in different chemical reactivity and biological activity.

    n,n-Di(propan-2-yl)ethan-1-amine: Contains an ethyl group instead of a propargyl group, leading to variations in its chemical and biological properties.

    n,n-Di(propan-2-yl)but-2-yn-1-amine: Similar structure but with a different carbon chain length, affecting its reactivity and applications.

Uniqueness

n,n-Di(propan-2-yl)pent-2-yn-1-amine is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6323-69-9

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N,N-di(propan-2-yl)pent-2-yn-1-amine

InChI

InChI=1S/C11H21N/c1-6-7-8-9-12(10(2)3)11(4)5/h10-11H,6,9H2,1-5H3

InChI Key

ZRBOPLZSEMNPTI-UHFFFAOYSA-N

Canonical SMILES

CCC#CCN(C(C)C)C(C)C

Origin of Product

United States

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